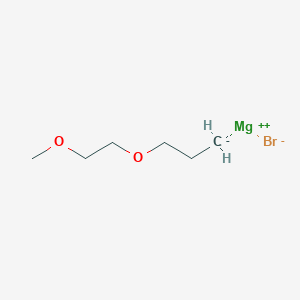
3-(2-Methoxyethoxy)propylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethoxy)propylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the 2-methoxyethoxy group imparts unique reactivity and solubility properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propylmagnesium bromide typically involves the reaction of 3-(2-methoxyethoxy)propyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure uniform reaction conditions. The purity of the final product is maintained through rigorous quality control measures, including the use of high-purity starting materials and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethoxy)propylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles, such as alkyl halides.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically carried out in anhydrous THF at low temperatures to control the reactivity.
Substitution Reactions: Often performed in the presence of a catalyst or under reflux conditions.
Coupling Reactions: Usually require the presence of a transition metal catalyst, such as palladium or nickel.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Alkanes: From substitution reactions with alkyl halides.
Coupled Products: From coupling reactions, leading to the formation of complex organic molecules.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethoxy)propylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, crucial for building complex organic molecules.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Research: Used in the synthesis of bioactive compounds for studying biological processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethoxy)propylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of the 2-methoxyethoxy group can influence the reactivity and selectivity of the compound by stabilizing the transition state and intermediates through electronic and steric effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxyethoxy)propylmagnesium chloride
- 3-(2-Methoxyethoxy)propylmagnesium iodide
- 3-(2-Methoxyethoxy)propylmagnesium fluoride
Uniqueness
Compared to its analogs, 3-(2-Methoxyethoxy)propylmagnesium bromide offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. The bromide ion is a good leaving group, facilitating various substitution and addition reactions. Additionally, the 2-methoxyethoxy group enhances solubility in organic solvents, improving the compound’s handling and reactivity in different reaction conditions.
Propiedades
Fórmula molecular |
C6H13BrMgO2 |
|---|---|
Peso molecular |
221.38 g/mol |
Nombre IUPAC |
magnesium;1-(2-methoxyethoxy)propane;bromide |
InChI |
InChI=1S/C6H13O2.BrH.Mg/c1-3-4-8-6-5-7-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YNAWMRXEKKXRRG-UHFFFAOYSA-M |
SMILES canónico |
COCCOCC[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
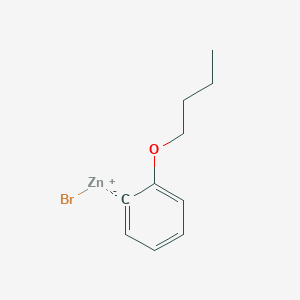
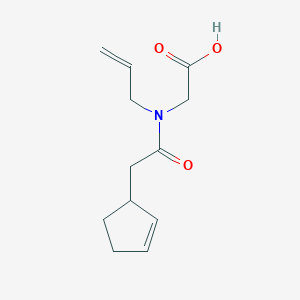
![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
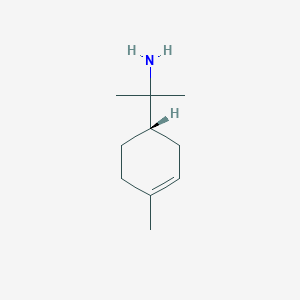
![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)
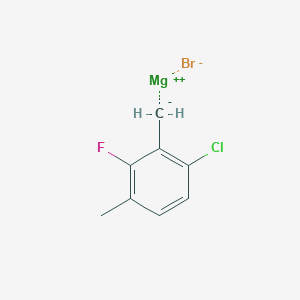
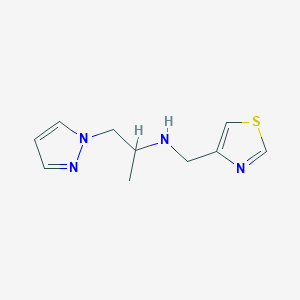
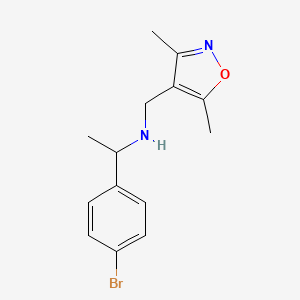
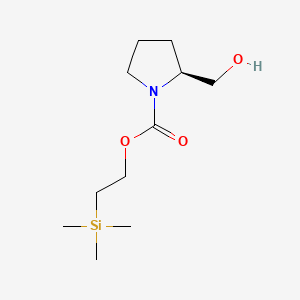
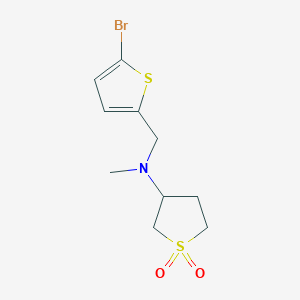
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
